CB1 Receptor Binding Affinity Comparison: APP-FUBINACA vs. AB-FUBINACA vs. JWH-018
APP-FUBINACA exhibits a CB1 receptor binding affinity (Ki) of 708 nM, which is 787-fold weaker than its direct analog AB-FUBINACA (Ki = 0.9 nM) and approximately 78-fold weaker than the reference synthetic cannabinoid JWH-018 (Ki ≈ 9 nM) [1].
| Evidence Dimension | CB1 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 708 nM |
| Comparator Or Baseline | AB-FUBINACA: 0.9 nM; JWH-018: ~9 nM (10-fold weaker than AB-FUBINACA) |
| Quantified Difference | 787-fold weaker than AB-FUBINACA; 78-fold weaker than JWH-018 |
| Conditions | Radioligand displacement assay using human CB1 receptor expressed in HEK293 cell membranes; [3H]CP-55,940 as radioligand |
Why This Matters
This 787-fold difference in binding affinity is critical for forensic toxicology, as it directly impacts assay sensitivity requirements and reference standard selection.
- [1] Uchiyama, N., Matsuda, S., Wakana, D., et al. New cannabimimetic indazole derivatives, N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide (AB-PINACA) and N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide (AB-FUBINACA) identified as designer drugs in illegal products. Forensic Toxicology. 2013;31(1):93-100. View Source
